molecular formula C11H10N2O2S B14288309 4-Anilino-2,4-dioxobutyl thiocyanate CAS No. 117534-53-9

4-Anilino-2,4-dioxobutyl thiocyanate

Cat. No.: B14288309
CAS No.: 117534-53-9
M. Wt: 234.28 g/mol
InChI Key: XUMOJOPCRLZJMK-UHFFFAOYSA-N
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Description

4-Anilino-2,4-dioxobutyl thiocyanate is a thiocyanate-containing organic compound characterized by a dioxobutyl backbone substituted with an anilino group and a thiocyanate (-SCN) moiety. The thiocyanate group is known for its biological activity, particularly in modulating iodide uptake via the sodium-iodide symporter (NIS), as observed in other thiocyanate derivatives . The compound’s structure combines electrophilic (dioxobutyl) and nucleophilic (thiocyanate) functionalities, enabling diverse reactivity. Its synthesis likely involves reactions between anilino-dioxobutyl precursors and thiocyanate sources, analogous to methods used for related thiocarboxanilide derivatives .

Properties

CAS No.

117534-53-9

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

(4-anilino-2,4-dioxobutyl) thiocyanate

InChI

InChI=1S/C11H10N2O2S/c12-8-16-7-10(14)6-11(15)13-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,15)

InChI Key

XUMOJOPCRLZJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)CSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2,4-dioxobutyl thiocyanate typically involves the reaction of aniline derivatives with dioxobutyl compounds and thiocyanate sources. One common method involves the reaction of aniline with 2,4-dioxobutyl chloride in the presence of a base, followed by the addition of thiocyanate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of 4-Anilino-2,4-dioxobutyl thiocyanate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2,4-dioxobutyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The dioxobutyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-Anilino-2,4-dioxobutyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Anilino-2,4-dioxobutyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with metal ions in enzymes, leading to inhibition of enzyme activity. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

Structural Analogues

a) Ammonium Thiocyanate (NH₄SCN)

  • Structure : Simplest thiocyanate salt.
  • Activity : Inhibits NIS-mediated iodide uptake but with lower potency than perchlorate. However, higher serum levels in humans suggest significant bioaccumulation .
  • Application : Used in avidity assays for antibodies (e.g., anti-PT IgG), where linear correlations between NH₄SCN concentration and antibody dissociation are observed .
  • Contrast: Unlike 4-Anilino-2,4-dioxobutyl thiocyanate, NH₄SCN lacks complex organic substituents, limiting its use in targeted applications.

b) (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: Features an α,β-unsaturated dioxobutyl chain with a methyl-substituted anilino group.
  • The conjugated double bond enhances electrophilicity, influencing reactivity in Michael addition reactions .
  • Contrast : Absence of the thiocyanate group reduces its capacity for NIS inhibition but increases stability in aqueous environments.

c) 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid

  • Structure: Ethoxycarbonyl-substituted anilino group attached to a saturated dioxobutanoic acid.
  • Synthesis : Likely derived from succinic anhydride and ethoxycarbonyl-aniline precursors.
  • Applications : Ester groups improve lipid solubility, making it suitable for prodrug formulations .
  • Contrast : The saturated backbone and ester substituent differentiate its pharmacokinetics from the unsaturated, thiocyanate-containing target compound.
Functional Analogues

a) Bis-Pyridone Thiocyanate Probes

  • Structure : Thiocyanate-containing fluorescent dyes with bis-pyridone cores.
  • Applications: Used in pathogenic cell diagnostics due to thiocyanate’s reactivity with biomolecules. Optical properties (e.g., fluorescence) are tailored via pyridone substituents .
  • Contrast : The target compound lacks fluorogenic groups but shares thiocyanate-mediated bioactivity.

b) S-Benzylthiouronium 4-Anilinobenzenesulfonate

  • Structure: Combines an anilino-sulfonate group with a benzylthiouronium moiety.
  • Properties: Exhibits hydrogen-bonding networks, enhancing crystallinity and stability. Used in electrochemical studies and nanomaterials .
  • Contrast : The sulfonate group increases hydrophilicity, unlike the hydrophobic dioxobutyl chain in the target compound.

Key Findings :

  • Thiocyanate groups universally contribute to NIS inhibition, but potency varies with molecular structure. Bulky substituents (e.g., dioxobutyl) may reduce transport efficiency compared to smaller analogues like NH₄SCN .
  • Conjugated systems (e.g., α,β-unsaturated dioxobutyl) enhance electrophilicity, enabling nucleophilic attacks absent in saturated analogues .

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